(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine
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Overview
Description
(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes hydroxyimino and hydroxylamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine typically involves the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then further reacted with another equivalent of 4-methylbenzaldehyde to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the oxime and hydroxylamine groups to amines.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially if electron-withdrawing groups are present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.
Scientific Research Applications
(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various reaction pathways.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. Pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C16H16N2O2/c1-11-3-7-13(8-4-11)15(17-19)16(18-20)14-9-5-12(2)6-10-14/h3-10,19-20H,1-2H3/b17-15+,18-16+ |
InChI Key |
PSXLGTUECWKMBX-YTEMWHBBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\O)/C(=N/O)/C2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)C(=NO)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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